N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide
Description
N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cycloheptyloxyethyl group attached to a methoxybenzenesulfonamide core, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-20-15-10-6-7-11-16(15)22(18,19)17-12-13-21-14-8-4-2-3-5-9-14/h6-7,10-11,14,17H,2-5,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJVONXHGZPHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCOC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Cycloheptyloxyethyl Intermediate: This step involves the reaction of cycloheptanol with an appropriate alkylating agent to form the cycloheptyloxyethyl group.
Attachment to the Benzene Ring: The cycloheptyloxyethyl group is then attached to a methoxybenzenesulfonyl chloride through a nucleophilic substitution reaction.
Final Sulfonamide Formation: The intermediate product is then reacted with an amine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
- N-(2-cycloheptyloxyethyl)-4-cyclopropyl-2-methylpyrimidine-5-carboxamide
- N-(2-cycloheptyloxyethyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide
Uniqueness
Compared to similar compounds, N-(2-cycloheptyloxyethyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of the cycloheptyloxyethyl and methoxybenzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
